5-Chloro-1,3-difluoro-2-methylbenzene, also known by its Chemical Abstracts Service (CAS) number 1208076-23-6, is an aromatic compound characterized by a benzene ring substituted with chlorine and two fluorine atoms, along with a methyl group. Its molecular formula is and it has a molecular weight of 162.56 g/mol. The presence of halogen atoms significantly influences its chemical reactivity and physical properties, making it a valuable intermediate in various chemical syntheses.
As there is no documented use of 4-Chloro-2,6-difluorotoluene in biological systems, a mechanism of action is not applicable.
5-Chloro-1,3-difluoro-2-methylbenzene is primarily involved in nucleophilic aromatic substitution reactions, where nucleophiles can replace the chlorine or fluorine substituents. The compound can also undergo electrophilic substitution reactions, allowing for further functionalization of the aromatic ring. Key reactions include:
These reactions are significant for synthesizing derivatives that may possess enhanced biological or chemical properties.
The synthesis of 5-chloro-1,3-difluoro-2-methylbenzene typically involves halogenation reactions. Common methods include:
Industrial production often employs optimized reaction conditions to maximize yield and minimize by-products.
5-Chloro-1,3-difluoro-2-methylbenzene finds applications in several fields:
The interaction studies of 5-chloro-1,3-difluoro-2-methylbenzene focus on its reactivity with biological targets such as enzymes and receptors. The halogen substituents may influence the compound's binding affinity and selectivity towards these targets, which is crucial in medicinal chemistry for designing effective therapeutic agents.
Several compounds exhibit structural similarities with 5-chloro-1,3-difluoro-2-methylbenzene, each possessing unique properties:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 5-Bromo-1,3-difluoro-2-methylbenzene | Contains bromine instead of chlorine | Bromine's larger size may influence reactivity differently |
| 5-Chloro-1-fluoro-2-methylbenzene | Lacks one fluorine atom | May exhibit different electronic properties due to fewer halogens |
| 1-Chloro-2,3-difluoro-5-methylbenzene | Different substitution pattern on the benzene ring | Changes in reactivity patterns due to position of substituents |
The uniqueness of 5-chloro-1,3-difluoro-2-methylbenzene lies in its combination of chlorine and two fluorine atoms along with a methyl group on the benzene ring, which provides distinct reactivity patterns that are valuable for synthetic applications.